N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound contains a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules, and an oxalamide linkage, which can influence its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound interacts with these cells, leading to changes in their function and ultimately their destruction.
Mode of Action
The compound interacts with its targets through a process known as cell cycle arrest. This process halts the division of cancer cells, preventing them from proliferating and spreading. Specifically, the compound has been shown to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis. By causing cell cycle arrest, the compound disrupts the normal division of cancer cells. This disruption leads to the activation of apoptosis, or programmed cell death, a process that is often defective in cancer cells .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests that it has good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis. This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a palladium-catalyzed C-N cross-coupling reaction, where a benzo[d][1,3]dioxole derivative is coupled with an appropriate amine.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Formation of the oxalamide linkage: The final step involves the condensation of the benzo[d][1,3]dioxole derivative with an oxalamide precursor under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have been studied for their anticancer activity.
N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide: This compound also contains the benzo[d][1,3]dioxole structure and has applications in detecting carcinogenic lead.
Uniqueness
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxalamide linkage and cyclopropyl group differentiate it from other similar compounds, potentially leading to unique applications and effects .
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a cyclopropyl group. Its molecular formula is C23H21N3O6S2, and it has a molecular weight of 499.56 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Antidiabetic Properties
Recent studies have explored the antidiabetic potential of benzodioxole derivatives, which share structural similarities with this compound. For instance, compounds with similar scaffolds demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. In vitro assays revealed IC50 values ranging from 0.68 to 2.57 µM for these derivatives, indicating strong inhibitory activity against α-amylase while maintaining low cytotoxicity against normal cell lines (IC50 > 150 µM) .
Anti-Cancer Activity
Research has also indicated that benzodioxole derivatives exhibit promising anticancer properties. For example, compounds structurally related to this compound were tested against various cancer cell lines, showing IC50 values between 26 and 65 µM. These findings suggest that such compounds could serve as potential leads in cancer therapy .
Study on α-Amylase Inhibition
In a study assessing the efficacy of novel benzodioxole derivatives against α-amylase, researchers found that specific compounds significantly reduced blood glucose levels in streptozotocin-induced diabetic mice. The compound IIc notably decreased blood glucose from 252.2 mg/dL to 173.8 mg/dL after five doses, showcasing its potential as an antidiabetic agent .
Cytotoxicity Assessment
Cytotoxicity was evaluated using MTS assays across various cancer and normal cell lines. Compounds IIa and IIc exhibited potent inhibition against α-amylase while demonstrating negligible effects on normal cells, highlighting their safety profiles for therapeutic applications .
Comparative Table of Biological Activities
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c17-7-14(3-4-14)6-15-12(18)13(19)16-9-1-2-10-11(5-9)21-8-20-10/h1-2,5,17H,3-4,6-8H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYIWWMAIYIANA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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